1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane
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Overview
Description
1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane is a chemical compound with a complex structure that includes a benzoyl group attached to a piperidine ring, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the reaction of 1-benzoylpiperidine with an appropriate azepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzoylpiperidin-2-yl)ethyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Piperidin-2-yl)ethyl]azepane: Similar structure but lacks the benzoyl group.
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: Contains a piperidine ring but with different substituents.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H30N2O/c23-20(18-10-4-3-5-11-18)22-16-9-6-12-19(22)13-17-21-14-7-1-2-8-15-21/h3-5,10-11,19H,1-2,6-9,12-17H2 |
InChI Key |
ROOLRGBHJLLKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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